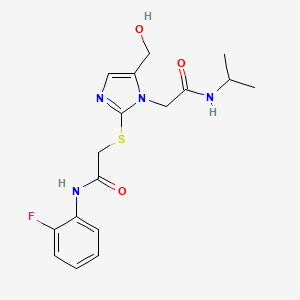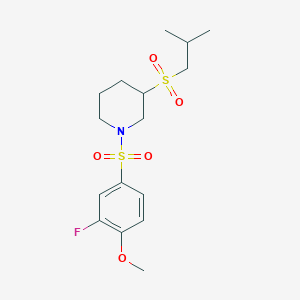
1-(3-Fluoro-4-methoxybenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-4-methoxybenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine, also known as FSPTP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of piperidine compounds and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamics Studies
One study focused on the corrosion inhibition properties of three piperidine derivatives, examining their adsorption behaviors and potential as corrosion inhibitors for iron. This research utilized quantum chemical calculations and molecular dynamics simulations to investigate the binding energies of these compounds on metal surfaces, indicating potential applications in corrosion prevention and materials science (Kaya et al., 2016).
Kinetics of Aromatic Nucleophilic Substitution Reactions
Another study explored the reaction kinetics of piperidine with 1-fluoro-2, 4-dinitrobenzene in various alcohol solutions, providing insights into the impact of solvent polarity on reaction rates. This research could inform the development of synthetic methodologies in organic chemistry (Yangjeh & Gholami, 2003).
Development of New Fibrates
Research into new fibrates containing piperidine and other moieties demonstrated superior activities in decreasing triglyceride, cholesterol, and blood sugar levels compared to existing drugs. This highlights the pharmaceutical applications of piperidine derivatives in developing new treatments for metabolic disorders (Komoto et al., 2000).
Antimicrobial Activity
Studies on phenylpropanoids and other compounds from Piper species have shown antimicrobial activities, suggesting the use of piperidine derivatives in antimicrobial drug development. This research underscores the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Masuda et al., 1991).
Propiedades
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO5S2/c1-12(2)11-24(19,20)14-5-4-8-18(10-14)25(21,22)13-6-7-16(23-3)15(17)9-13/h6-7,9,12,14H,4-5,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECFMAJGSYBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methoxybenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

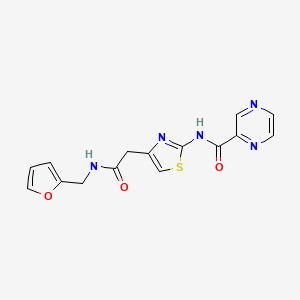
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2704949.png)
![N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2704950.png)
![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2704953.png)
![(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2704954.png)
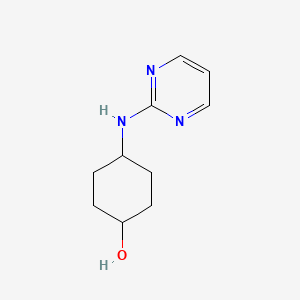
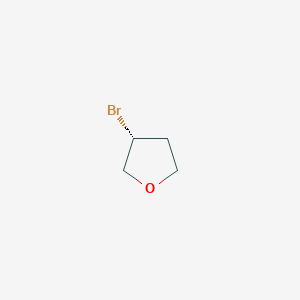
![N-(3-chloro-4-fluorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2704958.png)
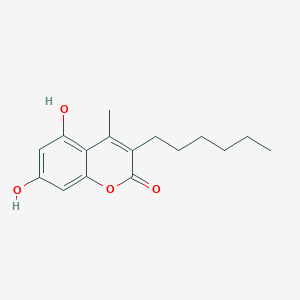
![(2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide](/img/structure/B2704962.png)
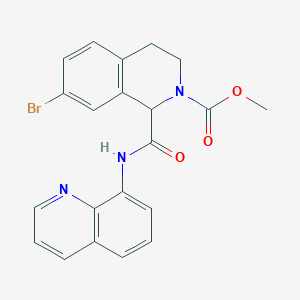
![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2704964.png)
![4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid](/img/structure/B2704965.png)
